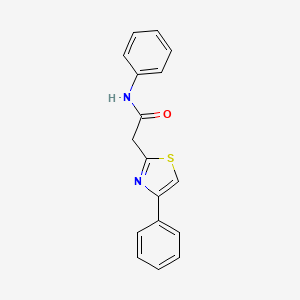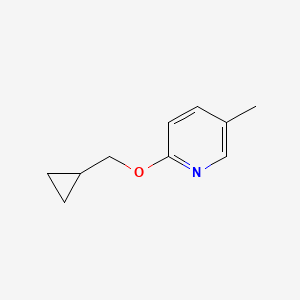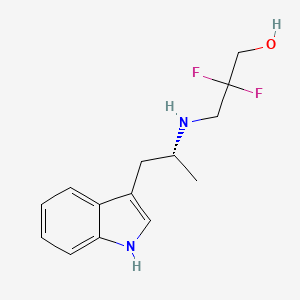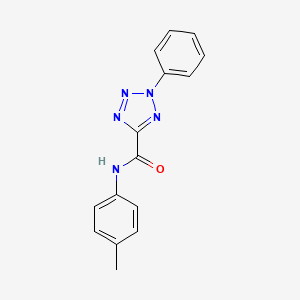![molecular formula C18H24N6O5 B2444446 8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 505081-12-9](/img/structure/B2444446.png)
8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an aminoethylamino group, a hydroxyphenoxypropyl group, and a methylpurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methylpurine Core: The synthesis begins with the preparation of the 3-methylpurine core through a series of reactions involving purine derivatives.
Introduction of the Hydroxyphenoxypropyl Group: The hydroxyphenoxypropyl group is introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Attachment of the Aminoethylamino Group: The final step involves the attachment of the aminoethylamino group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethylamino and hydroxyphenoxypropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
8-(2-aminoethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O5/c1-23-15-14(16(26)22-18(23)27)24(17(21-15)20-8-7-19)9-11(25)10-29-13-5-3-12(28-2)4-6-13/h3-6,11,25H,7-10,19H2,1-2H3,(H,20,21)(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBWDBFWRKGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN)CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{2-cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2444363.png)
![2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2444364.png)
![2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2444365.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2444367.png)

![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-(1,5-dimethylpyrazol-4-yl)acetamide](/img/structure/B2444372.png)
![N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide](/img/structure/B2444373.png)
![4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2444374.png)


![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444378.png)
![6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2444380.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2444383.png)

